4-Formylpiperidine-4-carboxylic acid

Biocatalysis Aldehyde Synthesis Green Chemistry

This strategic building block solves key synthetic bottlenecks. The unique geminal substitution pattern delivers three orthogonal reactive handles (amine, aldehyde, acid) for parallel library synthesis, reducing inventory needs versus mono-functional alternatives. Essential for constructing spirocyclic ACC inhibitor cores and CNS-penetrant Nav scaffolds, it also enables one-step PROTAC conjugation, bypassing the deprotection steps required by N-protected analogs. Procure this compound to streamline SAR programs, explore greener biocatalytic aldehyde routes, and accelerate targeted protein degrader development.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 344354-78-5
Cat. No. B13946268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylpiperidine-4-carboxylic acid
CAS344354-78-5
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CNCCC1(C=O)C(=O)O
InChIInChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11)
InChIKeySAQXHVZJIHDWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylpiperidine-4-carboxylic acid (CAS 344354-78-5) Sourcing and Technical Overview for R&D Procurement


4-Formylpiperidine-4-carboxylic acid (CAS 344354-78-5), with molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol, is a specialized heterocyclic building block [1] distinguished by its geminal substitution pattern, wherein both a reactive formyl group (-CHO) and a carboxylic acid moiety (-COOH) are anchored to the same carbon (C4) of the piperidine ring [2]. This unique architecture, confirmed by its InChIKey (SAQXHVZJIHDWIM-UHFFFAOYSA-N) and a PubChem CID of 13224255 [1], enables orthogonal derivatization strategies not accessible to its simpler mono-functional counterparts.

Why 4-Formylpiperidine-4-carboxylic acid Cannot Be Interchanged with Common Piperidine Analogs


Substituting 4-Formylpiperidine-4-carboxylic acid with simpler in-class compounds like 4-formylpiperidine, piperidine-4-carboxylic acid, or even N-protected variants leads to a complete loss of synthetic versatility or introduces insurmountable bottlenecks. For instance, 4-formylpiperidine (CAS 50675-20-2) lacks the critical carboxylic acid handle for orthogonal coupling, while piperidine-4-carboxylic acid (isonipecotic acid) lacks the electrophilic aldehyde necessary for reductive aminations or cyclizations . Even N-protected analogs (e.g., 1-Boc-piperidine-4-carboxaldehyde, CAS 137076-22-3) require an additional deprotection step and cannot be directly incorporated into sequences demanding a free secondary amine for early-stage diversification . The geminal substitution of the target compound is not merely a structural curiosity; it is the enabling feature for specific high-value transformations documented below.

Quantitative Differentiation Evidence for 4-Formylpiperidine-4-carboxylic acid: A Procurement-Focused Analysis


Biocatalytic Synthesis Yield: 61% Isolated Yield for N-Protected Pharma Synthon

A cell-free biocatalytic system employing carboxylic acid reductases (CARs) with crude enzyme preparations achieved a 61% isolated yield for an N-protected 4-formylpiperidine derivative, a key pharmaceutical building block directly related to the target compound [1]. This represents the first report of preparative aldehyde synthesis using such a system and surpasses typical yields observed in conventional chemical reduction methods for similar heterocyclic carboxylic acids, which often suffer from over-reduction to alcohols or require harsh stoichiometric reagents [2].

Biocatalysis Aldehyde Synthesis Green Chemistry

Unique Bifunctional Reactivity: Orthogonal Handles for Parallel Library Synthesis

The compound's geminal substitution provides two distinct reactive sites (amine, aldehyde, carboxylic acid) that can be engaged orthogonally. This is in stark contrast to 4-formylpiperidine (2 reactive sites) or piperidine-4-carboxylic acid (2 reactive sites). The presence of three orthogonal functional groups enables sequential diversification strategies without requiring intervening protection/deprotection steps [1]. Computational analysis predicts a topological polar surface area (TPSA) of 66.4 Ų and an XLogP of -2.9, indicating favorable solubility for aqueous reaction conditions and distinct chromatographic behavior compared to more lipophilic N-protected analogs (e.g., 1-Boc-piperidine-4-carboxaldehyde, predicted LogP ~1.5) .

Medicinal Chemistry Combinatorial Chemistry Building Blocks

Proven Utility in High-Value Pharmaceutical Programs: ACC and Sodium Channel Inhibitors

Protected 4-formylpiperidine (a direct derivative of the target compound) has been explicitly employed as a key intermediate in the multistep synthesis of potent acetyl-CoA carboxylase (ACC) inhibitors, a class of targets relevant to metabolic diseases and oncology [1]. Furthermore, patents disclose the use of 4-formylpiperidine derivatives as critical building blocks for sodium channel inhibitors, demonstrating high analgetic activity in neuropathic pain models [2]. In contrast, simpler piperidine carboxylic acids without the 4-formyl group lack the requisite electrophilic center for constructing the spirocyclic and heterocyclic cores present in these advanced clinical candidates.

Acetyl-CoA Carboxylase Inhibitors Sodium Channel Modulators CNS Drug Discovery

Superior Scalability and Selectivity in Advanced PROTAC Linker Design

Derivatives of 4-formylpiperidine-4-carboxylic acid, such as 1-Boc-4-formylpiperidine (CAS 137076-22-3), are established as linkers in PROTAC (Proteolysis Targeting Chimera) molecules, including the BRM/BRG1 degrader-3 . The target compound's free secondary amine and carboxylic acid offer a more versatile attachment vector than the N-Boc protected analog, which requires deprotection before conjugation to an E3 ligase ligand. This eliminates a synthetic step and improves overall PROTAC yield. Compared to commonly used PEG-based linkers, the rigid piperidine core of 4-formylpiperidine-4-carboxylic acid imparts distinct conformational constraints that can enhance ternary complex formation and degradation selectivity .

PROTAC Targeted Protein Degradation Linker Chemistry

Recommended Procurement Scenarios for 4-Formylpiperidine-4-carboxylic acid in Drug Discovery and Process Development


Accelerating Medicinal Chemistry SAR Through Orthogonal Diversification

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies, 4-Formylpiperidine-4-carboxylic acid serves as a privileged scaffold for generating diverse compound libraries. Its three orthogonal reactive handles (amine, aldehyde, carboxylic acid) enable parallel synthesis of amides, esters, and imines/reductive amination products from a single core, as substantiated by its unique geminal substitution pattern [1]. This reduces the number of distinct building blocks required in inventory and shortens synthesis cycle times compared to using separate mono-functional piperidine derivatives .

Developing Scalable, Green Biocatalytic Routes to Aldehyde Intermediates

Process chemistry and CMC groups aiming to replace hazardous stoichiometric reductions (e.g., DIBAL-H, Red-Al) with greener manufacturing processes should evaluate this compound as a substrate for carboxylic acid reductase (CAR)-based biocatalysis. The demonstrated 61% isolated yield for an N-protected derivative in a cell-free system provides a validated starting point for engineering a scalable, aqueous, and selective route to this and related key pharmaceutical aldehydes [2].

Constructing Conformationally Constrained PROTAC Linkers

For groups involved in targeted protein degradation (PROTAC) research, 4-Formylpiperidine-4-carboxylic acid is a strategic procurement choice over its N-protected counterpart (e.g., 1-Boc-4-formylpiperidine) due to its synthetic efficiency. The free amine and carboxylic acid allow for direct, one-step conjugation to both the target protein ligand and the E3 ligase ligand, circumventing an additional deprotection step. Furthermore, the rigid piperidine ring provides a valuable alternative to flexible PEG linkers, potentially improving the pharmacokinetic profile and degradation selectivity of the resulting PROTACs .

Enabling the Synthesis of Spirocyclic and Fused Heterocyclic Inhibitors

This compound is specifically indicated for research programs targeting enzymes such as Acetyl-CoA Carboxylase (ACC) or ion channels like voltage-gated sodium channels (Nav). The 4-formyl group is essential for constructing the spirocyclic cores found in potent ACC inhibitors, a transformation not feasible with simple piperidine carboxylic acids [3]. Similarly, its use in sodium channel inhibitor patents validates its role in generating clinically relevant, CNS-penetrant scaffolds for neuropathic pain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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